molecular formula C8H6ClF3N2 B1608561 2-Chloro-5-trifluoromethyl-benzamidine CAS No. 885963-61-1

2-Chloro-5-trifluoromethyl-benzamidine

Cat. No. B1608561
M. Wt: 222.59 g/mol
InChI Key: GJLNUHHVQGLRRW-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-benzamidine is a chemical compound with the molecular formula C8H6ClF3N2 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-trifluoromethyl-benzamidine is 1S/C8H6ClF3N2.ClH/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14;/h1-3H, (H3,13,14);1H . This indicates the presence of a benzene ring with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The benzamidine group is attached to the benzene ring.


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-trifluoromethyl-benzamidine is 259.06 . It is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study explored the synthesis and characterization of new thiourea derivatives, including those with a 2,4,5-trifluorophenyl group similar to 2-Chloro-5-trifluoromethyl-benzamidine. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

Research has been conducted on benzamidine derivatives, including those similar to 2-Chloro-5-trifluoromethyl-benzamidine, to understand their crystal structures. Such structural analyses contribute to the development of various chemical applications, particularly in the field of materials science and molecular engineering (Ergezinger, Weller, & Dehnicke, 1988).

Antiviral Activity

Benzamide-based compounds, similar to 2-Chloro-5-trifluoromethyl-benzamidine, have been synthesized and tested for their anti-influenza A virus activity. These compounds, including 5-aminopyrazoles and their fused heterocycles, showed significant antiviral activities against bird flu influenza (H5N1), indicating their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Catalysis and Organic Synthesis

Studies on trifluoromethylated compounds, like 2-Chloro-5-trifluoromethyl-benzamidine, have explored their use in catalysis. For instance, methyltrioxorhenium was used as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the potential of such chemicals in organic synthesis (Mejía & Togni, 2012).

Gene Expression Inhibition

Research on pyrimidine derivatives of 2-chloro-4-trifluoromethylpyrimidine, structurally related to 2-Chloro-5-trifluoromethyl-benzamidine, revealed their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such findings are crucial for the development of therapies targeting gene expression in various diseases (Palanki et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNUHHVQGLRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401715
Record name 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-trifluoromethyl-benzamidine

CAS RN

885963-61-1
Record name 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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